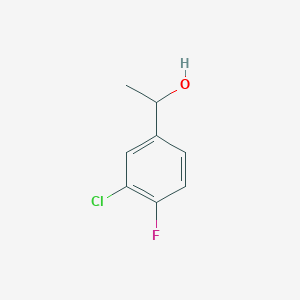

1-(3-Chloro-4-fluorophenyl)ethan-1-ol

Descripción

The exact mass of the compound 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGSPHGSOUBBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641074 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878572-03-3 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878572-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a halogenated aromatic alcohol that has garnered significant interest in the field of medicinal chemistry. Its structural motifs, featuring a chloro and a fluoro substituent on the phenyl ring, are prevalent in a wide array of biologically active compounds. The presence of these halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol, detailing its chemical identity, synthesis, analytical characterization, and its emerging role as a key building block in the development of novel therapeutics.

Chemical Identity and Structure

The chemical structure of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol consists of an ethanol backbone attached to a 3-chloro-4-fluorophenyl group at the C1 position. The molecule possesses a chiral center at the carbinol carbon, and can therefore exist as a racemic mixture or as individual enantiomers.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol |

| CAS Number | 878572-03-3 (Racemate)[1] |

| 1344913-01-4 ((1R)-enantiomer)[2] | |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| InChI | InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |

| SMILES | CC(O)c1ccc(F)c(Cl)c1 |

Physicochemical Properties

The physicochemical properties of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol are crucial for its handling, reactivity, and its influence on the properties of its derivatives.

| Property | Value | Source |

| Boiling Point | 233.3 ± 25.0 °C (Predicted) | [2] |

| XlogP | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

The most common and efficient method for the synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is the reduction of the corresponding ketone, 3'-chloro-4'-fluoroacetophenone. This transformation can be readily achieved using a variety of reducing agents, with sodium borohydride being a mild, selective, and cost-effective choice for laboratory-scale synthesis.

Experimental Protocol: Reduction of 3'-Chloro-4'-fluoroacetophenone

This protocol outlines a standard procedure for the synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

Materials:

-

3'-Chloro-4'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloro-4'-fluoroacetophenone (1 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(3-Chloro-4-fluorophenyl)ethan-1-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes without affecting other functional groups that might be present in more complex molecules. Its ease of handling and safety profile make it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.

-

Solvent: Methanol is a good solvent for both the ketone and sodium borohydride. It also acts as a proton source to protonate the intermediate alkoxide.

-

Quenching: The use of saturated ammonium chloride solution neutralizes the excess borohydride and hydrolyzes the borate esters formed during the reaction, facilitating the isolation of the alcohol product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons. The methyl group will appear as a doublet. The aromatic protons will exhibit a complex multiplet pattern due to the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen and oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the aromatic ring and the ethanol side chain. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-C and C-O stretching vibrations in the fingerprint region.

Applications in Drug Discovery and Development

1-(3-Chloro-4-fluorophenyl)ethan-1-ol serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several developmental and marketed drugs.

As a Precursor for Biologically Active Molecules

Research has demonstrated that derivatives of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol exhibit a range of biological activities. For instance, semicarbazone derivatives synthesized from a related precursor have shown promising antimicrobial and antifungal properties.[1] This highlights the potential of using 1-(3-Chloro-4-fluorophenyl)ethan-1-ol as a scaffold to generate libraries of compounds for biological screening.

Furthermore, the 3-chloro-4-fluorophenyl group is present in molecules designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. The synthesis of such inhibitors often involves the incorporation of this specific substituted phenyl ring, for which 1-(3-Chloro-4-fluorophenyl)ethan-1-ol can be a key starting material or intermediate.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

For distribution to: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 1-(3-Chloro-4-fluorophenyl)ethan-1-ol. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopy. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to aid researchers in the empirical verification of this molecule.

Introduction

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a halogenated aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural complexity, arising from the chloro and fluoro substituents on the phenyl ring, necessitates a robust analytical framework for unambiguous identification and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol. It is important to note that as of the writing of this document, experimental spectroscopic data for this specific compound is not widely available in public databases. Therefore, the data presented herein is predictive, based on established spectroscopic principles and data from closely related analogs.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol are detailed below.

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the chloro and fluoro substituents.

Table 1: Predicted ¹H NMR Data for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~5.0 | q | 1H | CH-OH |

| ~2.0 (variable) | s (broad) | 1H | OH |

| ~1.5 | d | 3H | CH₃ |

-

Aromatic Protons (7.1-7.5 ppm): The three protons on the phenyl ring will exhibit complex splitting patterns due to spin-spin coupling with each other and potentially with the fluorine atom.

-

Methine Proton (~5.0 ppm): The proton on the carbon bearing the hydroxyl group is expected to be a quartet due to coupling with the three methyl protons.

-

Hydroxyl Proton (~2.0 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[1]

-

Methyl Protons (~1.5 ppm): The three protons of the methyl group will appear as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the electronegative halogen substituents.

Table 2: Predicted ¹³C NMR Data for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~155 (d, ¹JCF) | C-F |

| ~140 | C-C-OH |

| ~132 | C-Cl |

| ~128 (d) | Ar-CH |

| ~125 (d) | Ar-CH |

| ~118 (d, ²JCF) | Ar-CH |

| ~70 | CH-OH |

| ~25 | CH₃ |

-

Aromatic Carbons (118-155 ppm): The carbon attached to the fluorine will show a large coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Carbinol Carbon (~70 ppm): The carbon atom bonded to the hydroxyl group.

-

Methyl Carbon (~25 ppm): The carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol will show characteristic absorption bands for the O-H, C-H, C-O, and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch (secondary alcohol) |

| 1100-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Chloro-4-fluorophenyl)ethan-1-ol, electron ionization (EI) would likely lead to a series of characteristic fragments.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₈ClFO, MW = 174.60 g/mol ) should be observable, though it may be of low intensity in alcohols.[2] The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z [M-15]⁺.

-

Loss of water (-H₂O): A peak at m/z [M-18]⁺ is common for alcohols.[2]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to a resonance-stabilized cation.

-

Benzylic cleavage: Fragmentation of the bond between the aromatic ring and the ethan-1-ol side chain.

-

Diagram 1: Predicted Mass Spectrum Fragmentation

Caption: Predicted major fragmentation pathways for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol in EI-MS.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

NMR Spectroscopy Protocol

Diagram 2: NMR Sample Preparation Workflow

Caption: A standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean vial.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

IR Spectroscopy Protocol

Diagram 3: FTIR Sample Preparation (Neat Liquid)

Caption: Procedure for preparing a neat liquid sample for FTIR analysis.

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol onto the center of one salt plate.

-

Carefully place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

Diagram 4: EI-MS Analysis Workflow

Caption: A generalized workflow for Electron Ionization-Mass Spectrometry (EI-MS) analysis.

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. For a relatively pure sample, direct infusion via a syringe pump can be used. For a mixture, coupling with a gas chromatograph (GC-MS) is recommended for separation prior to analysis.

-

-

Ionization and Analysis:

-

The sample is vaporized and then ionized in the source, typically using electron ionization (EI) at a standard energy of 70 eV.[4]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol, along with robust protocols for the experimental acquisition of this data. While awaiting empirical verification, this document serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this and related compounds. The provided methodologies are designed to be broadly applicable and adhere to best practices in analytical chemistry, ensuring the generation of high-quality, reproducible spectroscopic data.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. 1-(3-chloro-4-fluorophenyl)ethan-1-ol. Retrieved from [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST WebBook. Benzyl alcohol. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Giraudeau, P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Retrieved from [Link]

-

University of Arizona. Interpretation of mass spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Enantiomers of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol. Chiral secondary alcohols are pivotal building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and field-proven insights into the preparation and analysis of these valuable chiral intermediates. We will explore the racemic synthesis of the parent alcohol, followed by in-depth protocols for enantiomeric resolution via both enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC). Furthermore, this guide will cover the essential techniques for the characterization and determination of the enantiomeric purity of the separated isomers, and discuss their potential applications in the synthesis of active pharmaceutical ingredients (APIs).

The Significance of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in pharmacology and medicinal chemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects.[4] Consequently, the synthesis and isolation of single-enantiomer drugs have become a critical focus in the pharmaceutical industry to enhance efficacy and improve patient safety.[4] Chiral alcohols, such as the enantiomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol, are highly sought-after intermediates in the stereoselective synthesis of complex APIs.[3]

Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

The foundational step in accessing the individual enantiomers is the preparation of the racemic mixture of 1-(3-chloro-4-fluorophenyl)ethan-1-ol. This is efficiently achieved through the reduction of the corresponding ketone, 3'-chloro-4'-fluoroacetophenone.[5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this transformation.[6]

Physicochemical Properties of the Precursor Ketone

A thorough understanding of the starting material is crucial for successful synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)ethanone | [7] |

| CAS Number | 2923-66-2 | [5] |

| Molecular Formula | C₈H₆ClFO | [5] |

| Molecular Weight | 172.58 g/mol | [5] |

| Appearance | White to light yellow to dark green powder to crystal | [5] |

| Melting Point | 41 - 45 °C | [5] |

| Boiling Point | 127 °C / 15 mmHg | [5] |

Experimental Protocol: Reduction of 3'-Chloro-4'-fluoroacetophenone

This protocol outlines a standard laboratory procedure for the synthesis of racemic 1-(3-chloro-4-fluorophenyl)ethan-1-ol.

Materials:

-

3'-Chloro-4'-fluoroacetophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-chloro-4'-fluoroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition should be completed over 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately neutral.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(3-chloro-4-fluorophenyl)ethan-1-ol. The product can be further purified by flash column chromatography if necessary.

Caption: Workflow for the synthesis of racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

Enantiomeric Resolution Strategies

With the racemic alcohol in hand, the next critical step is the separation of the two enantiomers. This can be accomplished through several methods, with enzymatic kinetic resolution and chiral HPLC being two of the most powerful and widely used techniques in both academic and industrial settings.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[8] Lipases, particularly Candida antarctica Lipase B (CALB), are robust and versatile biocatalysts for the resolution of secondary alcohols.[9][10][11] The principle of EKR involves the preferential acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[8]

3.1.1. Causality Behind Experimental Choices in EKR

-

Enzyme Selection: CALB (often immobilized as Novozym 435) is chosen for its broad substrate scope, high enantioselectivity for a wide range of secondary alcohols, and excellent stability in organic solvents.[9]

-

Acyl Donor: Vinyl acetate is a common and effective acyl donor. The reaction is essentially irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[12]

-

Solvent: A non-polar, anhydrous organic solvent such as n-heptane or toluene is typically used to ensure the enzyme's activity and prevent hydrolysis of the product ester.

-

Temperature: The reaction is usually conducted at a slightly elevated temperature (e.g., 30-40 °C) to increase the reaction rate without significantly compromising the enzyme's stability or enantioselectivity.

3.1.2. Experimental Protocol: EKR of (±)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol

This protocol provides a general procedure for the analytical-scale kinetic resolution to determine the feasibility and enantioselectivity of the process.

Materials:

-

Racemic 1-(3-chloro-4-fluorophenyl)ethan-1-ol

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous n-heptane

-

Reaction vials

-

Orbital shaker or magnetic stirrer

-

Chiral HPLC or GC for analysis

Procedure:

-

Reaction Setup: To a 4 mL vial, add racemic 1-(3-chloro-4-fluorophenyl)ethan-1-ol (e.g., 20 mg, 1 eq), immobilized CALB (e.g., 20 mg), and anhydrous n-heptane (2 mL).

-

Acylation: Add vinyl acetate (1.5-3 eq) to the mixture.

-

Incubation: Seal the vial and place it in an orbital shaker at 40 °C.

-

Monitoring: At regular intervals (e.g., 1, 3, 6, 24 hours), withdraw a small aliquot (5-10 µL), filter out the enzyme, and dilute with a suitable solvent for analysis.

-

Analysis: Determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate ester using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up (Preparative Scale): For larger-scale reactions, once the desired conversion is reached, filter off the enzyme. The filtrate can then be concentrated and the remaining alcohol and the acetate ester separated by column chromatography. The acetate can be hydrolyzed back to the alcohol to obtain the other enantiomer.

Caption: Logical flow of the Enzymatic Kinetic Resolution process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[13] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including secondary alcohols.[13]

3.2.1. Principles of Chiral HPLC Method Development

Developing a successful chiral HPLC method is often an empirical process, but a systematic approach can significantly improve the chances of achieving a good separation.[15]

-

Column Selection: A screening of several CSPs with different selectivities is the most effective starting point. For aryl ethanols, polysaccharide-based columns like those with cellulose or amylose derivatives are a good first choice.[7]

-

Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. For polysaccharide-based columns, normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are commonly used. Modifiers such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be added to improve peak shape and resolution.[14]

-

Optimization: Once a promising column and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to fine-tune the separation.[15]

3.2.2. Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the analytical-scale chiral separation of the enantiomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol.

Materials:

-

Racemic 1-(3-chloro-4-fluorophenyl)ethan-1-ol

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Chiral HPLC column (e.g., a polysaccharide-based column such as Lux® Cellulose-1 or Chiralpak® AD-H)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a solution of the racemic alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Initial Screening Conditions:

-

Column: Lux® Cellulose-1 (or similar)

-

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 25 °C

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram.

-

Method Optimization: If the initial separation is not satisfactory, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try ethanol as the modifier). Adjusting the flow rate and temperature can also impact the resolution.

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[2] ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Caption: A systematic approach to chiral HPLC method development.

Characterization of Enantiomers

Once the enantiomers are separated, their purity and absolute configuration must be confirmed.

Enantiomeric Purity

As described in the chiral HPLC section, the enantiomeric excess (ee) is the primary measure of enantiomeric purity and is determined by the relative peak areas in the chromatogram.

Optical Rotation

Absolute Configuration

Determining the absolute configuration (R or S) of the enantiomers is crucial. This can be achieved through various methods:

-

X-ray Crystallography: If a suitable single crystal of one of the enantiomers or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

-

Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.[18]

-

Correlation to Compounds of Known Configuration: The absolute configuration can sometimes be inferred by chemical correlation to a compound whose absolute configuration is already known.

Applications in API Synthesis

Enantiomerically pure chiral alcohols are indispensable building blocks in the synthesis of a wide array of active pharmaceutical ingredients.[1][] The 3-chloro-4-fluorophenyl moiety is present in a number of biologically active molecules, and the chiral alcohol center provides a key handle for the stereocontrolled introduction of further functionality. While specific examples for the direct use of 1-(3-chloro-4-fluorophenyl)ethan-1-ol enantiomers in API synthesis are not extensively documented in publicly available literature, their structural motifs suggest potential applications in the synthesis of:

-

Antifungal Agents: Many azole antifungal drugs contain chiral secondary alcohol moieties.

-

Agrochemicals: The precise stereochemistry of pesticides and herbicides can significantly influence their efficacy and environmental impact.[2]

-

Kinase Inhibitors and Other Small Molecule Therapeutics: Chiral alcohols are common features in a variety of small molecule drugs targeting a range of diseases.

The availability of enantiopure 1-(3-chloro-4-fluorophenyl)ethan-1-ol through the methods described in this guide enables the efficient and stereocontrolled synthesis of novel drug candidates and other valuable chemical entities.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, separation, and characterization of the enantiomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol. By presenting robust protocols for racemic synthesis, enzymatic kinetic resolution, and chiral HPLC, this document equips researchers and professionals in the field of drug development with the necessary tools to access these valuable chiral building blocks. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for a wide range of other chiral secondary alcohols, underscoring the broad utility of these techniques in modern organic and medicinal chemistry.

References

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

LibreTexts. (2020, August 1). 3.6: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

- Bozan, B., & Yesil-Celiktas, O. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352-1365.

-

Bäckvall, J. E., et al. (2002). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. Retrieved from [Link]

-

Bozan, B., & Yesil-Celiktas, O. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]

- Gotor, V., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(32), 7771-7779.

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

- Davies, S. G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(8), 513-531.

- Raj, R. J., & Jayaraman, G. (2018). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 11(7), 3182-3187.

-

Anslyn, E. V., & Hapiot, F. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]

- Gotor, V., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(32), 7771-7779.

-

Reusch, W. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2011). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. Retrieved from [Link]

- Van Arnum, P. (2010). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology, 34(10).

- Raj, R. J., & Jayaraman, G. (2018). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 11(7), 3182-3187.

-

PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

- Gotor, V., et al. (2005). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 16(22), 3733-3738.

- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

-

Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

- Nafie, L. A., et al. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: revisiting old friends. Chirality, 21(1E), E217-E228.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. nva.sikt.no [nva.sikt.no]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. rsc.org [rsc.org]

- 18. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and halogenated phenyl ring make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the core properties of (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, including its chemical and physical characteristics, detailed synthesis and purification protocols, and a discussion of its current and potential applications in the pharmaceutical industry.

Introduction: The Significance of Chiral Halogenated Alcohols in Drug Discovery

Chirality is a fundamental property in molecular biology and pharmacology, as the stereochemistry of a drug molecule can profoundly influence its efficacy and safety.[1][2] Enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[3] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[4][]

Halogenated aromatic rings are also a common feature in many pharmaceuticals, as the inclusion of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol combines both of these critical features—a defined stereocenter and a di-halogenated phenyl group—positioning it as a key intermediate for the synthesis of novel therapeutic agents.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is essential for its effective use in synthesis and formulation.

Structure and Identification

| Identifier | Value |

| IUPAC Name | (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |

| CAS Number | 1344913-01-4[7] |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| InChI | InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1[7] |

| SMILES | Cc1ccc(F)c(Cl)c1 |

Physical Properties

| Property | Value | Source |

| Boiling Point | 233.3 ± 25.0 °C (Predicted) | [Amadis Chemical][7] |

| Storage | Store at 2-8°C for long-term stability. | [Amadis Chemical][7] |

Note: Experimental data for properties such as melting point and solubility are not widely available in the public domain and should be determined empirically.

Synthesis and Purification

The primary route for the enantioselective synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 3'-chloro-4'-fluoroacetophenone.

Precursor: 3'-Chloro-4'-fluoroacetophenone

The starting material, 3'-chloro-4'-fluoroacetophenone, is a commercially available crystalline powder.

| Property | Value |

| CAS Number | 2923-66-2[8] |

| Molecular Formula | C₈H₆ClFO[8] |

| Molecular Weight | 172.58 g/mol [8] |

Enantioselective Reduction: A Biocatalytic Approach

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally friendly method for the asymmetric reduction of ketones to chiral alcohols.[9] This approach typically yields high enantiomeric excess (>99% ee) under mild reaction conditions.

Sources

- 1. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. (R)-1-(3-Chloro-4-fluorophenyl)ethanol,1344913-01-4-Amadis Chemical [amadischem.com]

- 8. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-(3-Chloro-4-fluorophenyl)ethan-1-ol: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Halogenated Chiral Alcohol

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly chlorine and fluorine, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity.[1] 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a chiral secondary alcohol that embodies these principles. Its structure, featuring a stereogenic center and a strategically di-substituted phenyl ring, makes it a highly valuable building block—or synthon—for the construction of complex, biologically active molecules. This guide provides an in-depth technical overview of its commercial availability, a field-proven synthetic protocol, robust analytical methods for quality control, and its potential applications in pharmaceutical research and development.

Chemical & Physical Properties

A precise understanding of a compound's properties is fundamental to its effective use in synthesis and research. The key identifiers and physicochemical characteristics of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol are summarized below. Note that properties may vary slightly between enantiomers.

| Property | Value | Source |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol | N/A |

| Molecular Formula | C₈H₈ClFO | [2] |

| Molecular Weight | 174.60 g/mol | [2][3] |

| CAS Number | 1344913-01-4 ((R)-enantiomer) | [2][4] |

| Boiling Point | 233.3 ± 25.0 °C (Predicted) | [4] |

| Appearance | Varies (typically a colorless to pale yellow liquid or solid) | N/A |

Commercial Sourcing and Availability

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is available from several specialized chemical suppliers, primarily as the (R)-enantiomer, which is often a key intermediate for stereospecific syntheses. When sourcing this material, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity (typically assessed by HPLC or GC) and enantiomeric excess (ee%, determined by chiral HPLC).

| Supplier | Product Name/Number | Purity | CAS Number |

| Amadis Chemical | (R)-1-(3-Chloro-4-fluorophenyl)ethanol | 97% | 1344913-01-4 |

| AccelaChem | (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol | ≥95% | 1344913-01-4 |

Note: Availability and pricing are subject to change. Researchers are advised to request quotes for bulk quantities.[2][4]

Synthesis Protocol: Reduction of 1-(3-chloro-4-fluorophenyl)ethanone

The most direct and widely adopted method for synthesizing 1-(3-Chloro-4-fluorophenyl)ethan-1-ol at a laboratory scale is the reduction of the corresponding ketone precursor, 1-(3-chloro-4-fluorophenyl)ethanone. This precursor is readily available from commercial suppliers.

Expertise & Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is a mild and selective reductant that is compatible with a wide range of functional groups and can be safely used in protic solvents like methanol or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol. This method is highly efficient, typically resulting in excellent yields with straightforward workup procedures. For enantioselective synthesis, this reduction can be adapted using chiral catalysts or enzymatic methods.[5][6]

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-fluorophenyl)ethanone (10.0 g, 57.3 mmol).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Reagent Addition: While stirring vigorously, slowly add sodium borohydride (2.6 g, 68.7 mmol, 1.2 equivalents) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, checking for the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly and cautiously add 2M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~7. Be aware of hydrogen gas evolution during this step.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(3-Chloro-4-fluorophenyl)ethan-1-ol, typically as a pale yellow oil.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product with high purity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

Quality Control & Analytical Methods

Ensuring the identity, purity, and (if applicable) stereochemical integrity of the synthesized alcohol is paramount. A multi-technique approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR include a doublet for the methyl group, a quartet for the benzylic proton, and complex multiplets for the aromatic protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. For chiral molecules, a specialized chiral HPLC method is required to determine the enantiomeric excess (ee).

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Rationale: Chiral stationary phases (CSPs) within the HPLC column contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

-

Instrument: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column, such as a Daicel Chiralcel OD-H or similar.

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (Hexane:IPA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A) of the major (A_major) and minor (A_minor) enantiomers using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100.[7]

Applications in Drug Discovery

While specific FDA-approved drugs directly incorporating the 1-(3-Chloro-4-fluorophenyl)ethan-1-ol moiety are not prominently documented, its value lies in its role as a key intermediate. The presence of both chloro and fluoro groups on the phenyl ring is a common strategy in drug design to modulate electronic properties and block sites of metabolism.[8] This scaffold is particularly relevant for the development of inhibitors targeting enzymes like kinases, where precise interactions within a hydrophobic binding pocket are essential.

For instance, many kinase inhibitors bind to the ATP pocket of the enzyme. The phenyl ring of an inhibitor often engages in hydrophobic and π-stacking interactions, while the side chain can be functionalized to form hydrogen bonds or other key interactions. The chiral alcohol of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol provides a handle for further chemical elaboration to build out such side chains, creating more complex and potent drug candidates.

Hypothetical Signaling Pathway Application

Many cellular processes, including growth and proliferation, are controlled by signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical inhibitor derived from our chiral alcohol could be designed to target a kinase within this pathway, such as MEK or ERK.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1344913-01-4,(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-(3-Chloro-4-fluorophenyl)ethanol,1344913-01-4-Amadis Chemical [amadischem.com]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, halogenated phenyl ethanols represent a critical class of intermediates, valued for their versatile reactivity in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of a specific member of this class: 1-(3-Chloro-4-fluorophenyl)ethan-1-ol. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for structurally analogous compounds and general principles of handling halogenated aromatic substances, ensuring a self-validating system of laboratory safety.

Physicochemical Properties and Inferred Hazard Profile

Structural Analogs Analysis:

Data from structurally similar compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanol and 1-(4-fluorophenyl)ethanol, consistently indicate several key hazard classifications under the Globally Harmonized System (GHS).[2][3]

| Hazard Statement | Description | GHS Classification |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 1 or 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

This table represents a synthesis of data from analogous compounds and should be treated as a precautionary guideline.

The toxicological profile of chlorophenols, in general, points to the potential for these compounds to penetrate the skin and cause systemic effects.[4] The ethanol moiety, while common, can also contribute to the overall toxicological profile.

Hazard Identification and Risk Assessment

Based on the analysis of its structural components and analogous compounds, 1-(3-Chloro-4-fluorophenyl)ethan-1-ol should be presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.

Skin Contact: The compound is likely to be a skin irritant and may be harmful if absorbed through the skin. Prolonged contact could lead to redness, and dermatitis.

Eye Contact: Direct contact with the eyes is expected to cause serious irritation or damage.

Ingestion: Ingestion may lead to gastrointestinal irritation and systemic toxicity.

Chronic Exposure: Data on the long-term effects of this specific compound are not available. However, chronic exposure to related halogenated aromatic compounds has been linked to a range of adverse health effects.[4]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to engineering controls and personal protective equipment is paramount when handling 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

Engineering Controls:

-

Fume Hood: All handling of the solid or solutions of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator with an organic vapor cartridge is necessary.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for handling 1-(3-Chloro-4-fluorophenyl)ethan-1-ol.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents, which may cause vigorous reactions.[5]

Emergency Procedures

Spill Response:

-

Evacuate the immediate area.

-

Ensure proper ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Emergency Response Workflow:

Caption: A stepwise procedure for responding to a spill.

Disposal Considerations

As a halogenated organic compound, 1-(3-Chloro-4-fluorophenyl)ethan-1-ol must be disposed of as hazardous waste.[6][7]

-

Waste Collection: Collect waste material in a dedicated, sealed, and properly labeled container.

-

Segregation: Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[8]

-

Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration at a permitted facility.[9]

Conclusion

While 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a valuable intermediate in research and development, its handling demands a high level of caution. By adhering to the principles of risk assessment, employing appropriate engineering controls and personal protective equipment, and following established protocols for storage and disposal, researchers can mitigate the potential hazards associated with this compound. The information presented in this guide, though largely inferred from analogous structures, provides a robust framework for its safe utilization in the laboratory.

References

-

National Center for Biotechnology Information. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central. [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

-

Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chloroethane. [Link]

-

Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. [Link]

-

U.S. Environmental Protection Agency. (2012, November 26). Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3). [Link]

-

Longdom Publishing. (n.d.). The Last Dinner: Fatality of 2-Chloroethanol Intoxication. [Link]

-

Washington State University. (n.d.). Halogenated Solvents. [Link]

-

Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

-

Angene Chemical. (2025, March 12). Safety Data Sheet: 2-(4-Chlorophenyl)ethanol. [Link]

Sources

- 1. (R)-1-(3-Chloro-4-fluorophenyl)ethanol,1344913-01-4-Amadis Chemical [amadischem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. ethz.ch [ethz.ch]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 9. bucknell.edu [bucknell.edu]

1-(3-Chloro-4-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a chiral secondary alcohol that is emerging as a valuable chemical intermediate in the synthesis of complex organic molecules. Its substituted phenyl ring, featuring both chloro and fluoro groups, makes it a key building block for introducing these halogens into a target structure, which can significantly modulate the biological activity and pharmacokinetic properties of a molecule. The presence of a stereocenter at the carbinol carbon further enhances its utility, as stereochemistry is a critical determinant of efficacy and safety in many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Characterization

While comprehensive experimental data for 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is not extensively reported in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

| Property | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Predicted: ~233 °C |

| XLogP | Predicted: 2.2 |

Spectroscopic Characterization:

Upon synthesis, rigorous characterization is essential. Below are the expected spectroscopic features based on the analysis of similar structures.[1][2][3]

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons, and a doublet for the methyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with their coupling patterns influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the eight carbon atoms. The carbon bearing the hydroxyl group is expected in the range of 65-75 ppm. The aromatic carbons will show signals in the range of 115-160 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[5] Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration should appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron impact (EI) is expected to show a molecular ion peak (M⁺) at m/z 174, with a characteristic M+2 isotope peak at m/z 176 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.[6] A prominent fragment would be the loss of a methyl group (M-15).

Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

The most direct route to racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-ol is the reduction of the corresponding ketone, 3'-Chloro-4'-fluoroacetophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[7][8][9][10]

Principle and Mechanism

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the secondary alcohol.

Detailed Experimental Protocol

-

Materials:

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Chloro-4'-fluoroacetophenone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Asymmetric Synthesis of Chiral 1-(3-Chloro-4-fluorophenyl)ethan-1-ol

For many pharmaceutical applications, a single enantiomer of a chiral intermediate is required. Asymmetric synthesis provides a direct route to enantiomerically enriched or pure alcohols.

Method 1: Biocatalytic Reduction

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Carbonyl reductases (also known as alcohol dehydrogenases) from various microorganisms can reduce ketones with high enantioselectivity.[14]

-

Principle: A whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable carbonyl reductase) is used to reduce 3'-Chloro-4'-fluoroacetophenone. A co-substrate, such as isopropanol or glucose, is often added to regenerate the NADPH or NADH cofactor required by the enzyme.[7]

-

Conceptual Protocol:

-

Cultivate the microbial cells expressing the desired carbonyl reductase.

-

Harvest and prepare the whole-cell catalyst (e.g., as a suspension in a buffer).

-

In a reaction vessel, combine the cell suspension, a buffer (e.g., phosphate buffer at pH 7.0), the co-substrate (e.g., isopropanol), and 3'-Chloro-4'-fluoroacetophenone.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

-

Monitor the conversion and enantiomeric excess (e.e.) of the product by chiral HPLC.

-

Upon completion, extract the product with an organic solvent, and purify as needed.

-

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and versatile method for the enantioselective reduction of ketones. Ruthenium-based catalysts with chiral diamine ligands are commonly employed.[15][16]

-

Principle: A chiral ruthenium catalyst facilitates the transfer of hydrogen from a hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol) to the ketone in a stereoselective manner.

-

Conceptual Protocol:

-

In an inert atmosphere, charge a reaction vessel with the chiral ruthenium catalyst (e.g., [RuCl₂(arene)(S,S)-TsDPEN]), 3'-Chloro-4'-fluoroacetophenone, and a suitable solvent.

-

Add the hydrogen donor, typically an azeotropic mixture of formic acid and triethylamine (5:2).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Perform an aqueous workup to remove the catalyst and other salts.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Applications as a Chemical Intermediate

The structural motifs present in 1-(3-Chloro-4-fluorophenyl)ethan-1-ol make it a particularly relevant intermediate in the synthesis of antifungal agents. Many modern azole antifungals, such as voriconazole, contain a dihalogenated phenyl group attached to a chiral tertiary alcohol.[17][18][19][20][21][22]

Role in the Synthesis of Voriconazole Analogues and Other Antifungals

The synthesis of voriconazole involves the coupling of a substituted pyrimidine with a chiral tertiary alcohol derived from 1-(2,4-difluorophenyl)ethanone. By analogy, 1-(3-Chloro-4-fluorophenyl)ethan-1-ol can serve as a precursor to novel triazole antifungal candidates with a modified halogenation pattern on the phenyl ring. This modification can influence the drug's potency, spectrum of activity, and metabolic stability.[12][23]

Safety and Handling

1-(3-Chloro-4-fluorophenyl)ethan-1-ol and its precursor, 3'-Chloro-4'-fluoroacetophenone, should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Halogenated organic compounds may be irritating to the skin, eyes, and respiratory tract.[24] Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.

Conclusion

1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a valuable and versatile chiral intermediate with significant potential in pharmaceutical research and development. The synthetic routes outlined in this guide, from the straightforward racemic reduction to more advanced asymmetric methods, provide a solid foundation for its preparation in a laboratory setting. Its structural similarity to moieties found in successful antifungal drugs highlights its potential as a key building block for the discovery of new therapeutic agents. As with any synthetic endeavor, careful execution of the experimental procedures and thorough characterization of the products are paramount to success.